molecular formula C9H18ClNO2 B6254773 tert-butyl (2S)-2-amino-2-cyclopropylacetate hydrochloride CAS No. 874336-44-4

tert-butyl (2S)-2-amino-2-cyclopropylacetate hydrochloride

Cat. No.: B6254773
CAS No.: 874336-44-4
M. Wt: 207.70 g/mol
InChI Key: APYGCNAXQZXGPY-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2S)-2-amino-2-cyclopropylacetate hydrochloride: is an organic compound that features a tert-butyl ester group, an amino group, and a cyclopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-amino-2-cyclopropylacetate hydrochloride typically involves the following steps:

    Formation of the Cyclopropylacetate Core: The cyclopropylacetate core can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Introduction of the Amino Group: The amino group is introduced via an amination reaction, often using a suitable amine source under controlled conditions.

    Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl alcohol and an acid catalyst.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize microreactor technology to ensure precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of alcohols or primary amines.

    Substitution: Introduction of new functional groups, such as alkyl or acyl groups.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology and Medicine

    Drug Development: Investigated for potential therapeutic applications, including as enzyme inhibitors or receptor modulators.

    Biochemical Studies: Used in studies to understand the interactions of cyclopropyl-containing compounds with biological systems.

Industry

    Material Science:

    Agriculture: Investigated for use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-amino-2-cyclopropylacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl moiety can induce strain in the target molecule, affecting its activity. The amino group can form hydrogen bonds or ionic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2S)-2-amino-2-methylpropanoate hydrochloride
  • Tert-butyl (2S)-2-amino-2-phenylacetate hydrochloride
  • Tert-butyl (2S)-2-amino-2-cyclohexylacetate hydrochloride

Uniqueness

Tert-butyl (2S)-2-amino-2-cyclopropylacetate hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly interesting for applications requiring specific molecular interactions and stability.

Properties

CAS No.

874336-44-4

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

tert-butyl (2S)-2-amino-2-cyclopropylacetate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)7(10)6-4-5-6;/h6-7H,4-5,10H2,1-3H3;1H/t7-;/m0./s1

InChI Key

APYGCNAXQZXGPY-FJXQXJEOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](C1CC1)N.Cl

Canonical SMILES

CC(C)(C)OC(=O)C(C1CC1)N.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.